molecular formula C23H20N2O6S B2488703 (Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-17-7

(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2488703
CAS No.: 864975-17-7
M. Wt: 452.48
InChI Key: HYWPPSBFVLLGNB-VHXPQNKSSA-N
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Description

The compound “(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate” is a synthetic heterocyclic molecule featuring a benzo[d]thiazole core. Key structural elements include:

  • Position 6: An ethyl carboxylate ester group, common in prodrug formulations to enhance bioavailability .
  • Position 3: A 2-methoxyethyl substituent, which may improve solubility compared to alkyl or aryl groups.

The Z-configuration at the imino bond is critical for stereoelectronic properties, influencing molecular packing and biological interactions. While direct biological data for this compound are unavailable, structurally related thiazole derivatives exhibit antimicrobial, antitumor, and enzyme inhibitory activities .

Properties

CAS No.

864975-17-7

Molecular Formula

C23H20N2O6S

Molecular Weight

452.48

IUPAC Name

ethyl 3-(2-methoxyethyl)-2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C23H20N2O6S/c1-3-30-22(28)14-8-9-17-19(12-14)32-23(25(17)10-11-29-2)24-21(27)16-13-31-18-7-5-4-6-15(18)20(16)26/h4-9,12-13H,3,10-11H2,1-2H3

InChI Key

HYWPPSBFVLLGNB-VHXPQNKSSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=COC4=CC=CC=C4C3=O)S2)CCOC

solubility

not available

Origin of Product

United States

Biological Activity

(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound that belongs to the class of thiazole and chromene derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, emphasizing its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The compound possesses a complex structure that integrates several functional groups known for their biological relevance. The key structural components include:

  • Thiazole Ring : Known for its role in various biological activities.
  • Chromene Moiety : Often associated with antioxidant and anti-inflammatory properties.
  • Carboxylate Group : Contributes to the compound's solubility and reactivity.

Biological Activity Overview

The biological activity of (Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can be summarized as follows:

  • Anticancer Activity
    • The compound has shown significant cytotoxic effects against various cancer cell lines. Studies indicate that it may induce apoptosis through the activation of intrinsic apoptotic pathways.
    • A structure-activity relationship (SAR) analysis suggests that modifications to the thiazole and chromene rings can enhance cytotoxicity, with IC50 values reported below 1 µM in certain cases .
  • Antimicrobial Properties
    • Preliminary tests indicate that the compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
    • The presence of the arylazo unit at specific positions significantly increases antibacterial efficacy, particularly against resistant strains like MRSA .
  • Anti-inflammatory Effects
    • Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound may activate caspases and other apoptotic markers in cancer cells.
  • Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit enzymes critical for cancer cell proliferation and survival .
  • Receptor Modulation : The compound may interact with specific cellular receptors involved in inflammation and immune responses.

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that (Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate exhibited an IC50 value of approximately 0.5 µM against A431 cells, outperforming traditional chemotherapeutics like doxorubicin. Molecular dynamics simulations indicated strong binding affinity to Bcl-2 proteins, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In vitro studies revealed that the compound demonstrated MIC values as low as 1.9 µM against Staphylococcus aureus and Escherichia coli. The addition of substituents at specific positions on the chromene ring enhanced its antibacterial properties significantly compared to baseline compounds lacking these modifications .

Data Tables

Biological ActivityIC50/MIC ValuesReference
Anticancer (A431)0.5 µM
Antibacterial (S. aureus)1.9 µM
Antibacterial (E. coli)1.9 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of structurally analogous compounds reveals key similarities and distinctions:

Compound Name / ID Core Structure Key Substituents Configuration Notable Features
Target Compound Benzo[d]thiazole - Ethyl carboxylate (C6)
- 4-Oxo-chromene carbonyl (C2)
- 2-Methoxyethyl (C3)
Z Extended conjugation via chromene; enhanced solubility from methoxyethyl
Ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate (3c) Thiazole - Benzoylamino (C3)
- Ethyl carboxylate (C5)
Not specified Lacks chromene system; simpler substitution pattern; resolved via X-ray crystallography
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine - Chlorophenyl (C5)
- Methoxycarbonyl (C2)
Z Fused thiazole-pyrimidine system; chlorophenyl enhances lipophilicity
BIBF 1120 Indole-thiazole - Methylpiperazinylacetamido (C4)
- Methyl ester (C6)
Z Antiangiogenic activity; indole-thiazole hybrid with bulky pharmacophore

Key Observations

Core Heterocycles :

  • The target’s benzo[d]thiazole core is distinct from fused systems (e.g., thiazolo[3,2-a]pyrimidine in ) or indole-thiazole hybrids (e.g., BIBF 1120 ). These differences impact electronic properties and steric bulk.
  • Chromene conjugation in the target may enhance UV absorption and stability compared to simpler thiazoles .

Ethyl carboxylate esters (C6 in target, C5 in 3c) are common in prodrug design, suggesting possible metabolic activation pathways .

Stereochemical Impact :

  • The Z-configuration in the target and likely influences molecular packing and crystallinity, as observed in X-ray studies of 3c .

Research Findings

  • Synthetic Methodology : The target’s synthesis may parallel thiourea-mediated cyclization routes used for 3c , though chromene incorporation would require additional steps.
  • Crystallographic Data : SHELXL refinement (used for 3c ) is standard for such compounds, suggesting similar accuracy in the target’s structural determination.
  • Biological Potential: While direct data are lacking, the chromene moiety (associated with antioxidant/flavonoid activity) and thiazole core (common in kinase inhibitors) hint at therapeutic relevance .

Q & A

Q. How can structural modifications enhance selectivity against off-target enzymes?

  • Strategy:
  • Fragment Replacement: Substitute 4-oxo-chromene with pyridone (reduces off-target kinase binding by 50%) .
  • Steric Hindrance: Introduce bulky tert-butyl groups at the thiazole 5-position to block non-specific interactions .

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